molecular formula C21H30O3 B13435825 (3b,13a)-3-(Acetyloxy)androst-5-en-17-one

(3b,13a)-3-(Acetyloxy)androst-5-en-17-one

Cat. No.: B13435825
M. Wt: 330.5 g/mol
InChI Key: NCMZQTLCXHGLOK-JPRZGNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is a steroid compound that belongs to the class of androstane derivatives. Steroids are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. This compound is characterized by the presence of an acetyloxy group at the 3rd position and a ketone group at the 17th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:

    Oxidation: Introduction of the ketone group at the 17th position.

    Acetylation: Addition of the acetyloxy group at the 3rd position using acetic anhydride and a catalyst like pyridine.

Industrial Production Methods

Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

(3b,13a)-3-(Acetyloxy)androst-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(3b,13a)-3-(Acetyloxy)androst-5-en-17-one has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anabolic effects.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various biological pathways, leading to effects on gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A primary male sex hormone with a similar steroid structure.

    Estradiol: A primary female sex hormone with a similar steroid structure.

    Cortisol: A glucocorticoid hormone with anti-inflammatory properties.

Uniqueness

(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties compared to other steroid compounds.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13R,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1

InChI Key

NCMZQTLCXHGLOK-JPRZGNOKSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.